Replace flexible tryptophan residues to reduce entropic penalty and proteolysis. Fmoc-Tpi-OH permanently locks the indole into a rigid beta-carboline framework, enabling:
Supplied with >98% HPLC purity for reliable Fmoc-SPPS. Ready for immediate procurement.
Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a highly specialized, conformationally restricted unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) . Structurally, it is a beta-carboline derivative where the alpha-amino nitrogen and the indole ring of tryptophan are fused, locking the chi-1 and chi-2 dihedral angles into a rigid framework . Supplied typically at >95-99% HPLC purity, this building block is procured primarily to introduce severe backbone and side-chain constraints into peptidomimetics. Unlike flexible natural amino acids, Fmoc-Tpi-OH is selected to drastically reduce the entropic penalty of receptor binding, enhance proteolytic stability, and probe precise spatial requirements in target binding pockets .
Substituting Fmoc-Tpi-OH with standard Fmoc-Trp(Boc)-OH or other flexible aromatic precursors fundamentally alters the thermodynamic profile of the synthesized peptide [1]. Standard tryptophan possesses a highly flexible side chain that incurs a significant entropic penalty upon binding to rigid receptor pockets and exposes the peptide backbone to rapid enzymatic degradation. Fmoc-Tpi-OH structurally enforces a beta-carboline ring system that permanently restricts the spatial orientation of the indole moiety. If a generic tryptophan is used in place of Tpi during the synthesis of high-affinity GPCR antagonists, the resulting peptide will lack the necessary conformational lock, leading to off-target flexibility, orders-of-magnitude losses in binding affinity, and premature metabolic clearance [1].
In the synthesis of bombesin (Bn) and gastrin-releasing peptide (GRP) antagonists, the conformational rigidity of the C-terminal residue is critical for target affinity. Studies comparing reduced peptide bonds demonstrated that analogs incorporating Tpi (synthesized via Fmoc-Tpi-OH) achieved IC50 values of 2–4 nM against Swiss 3T3 cells, outperforming the flexible Trp equivalents which yielded weaker IC50 values of 5–10 nM [1]. Furthermore, optimized Tpi-containing antagonists achieved sub-nanomolar inhibition (IC50 < 1 nM)[1]. This quantitative advantage dictates the procurement of Fmoc-Tpi-OH for ultra-potent GPCR ligand development where flexible Trp cannot achieve the required thermodynamic binding profile.
| Evidence Dimension | Inhibition of [125I][Tyr4]bombesin binding (IC50) |
| Target Compound Data | Tpi-containing analogs: 2–4 nM (optimized < 1 nM) |
| Comparator Or Baseline | Trp-containing analogs: 5–10 nM |
| Quantified Difference | Up to 2.5-fold to >10-fold improvement in binding affinity |
| Conditions | Swiss 3T3 cell growth inhibition assay |
Justifies the higher cost of Fmoc-Tpi-OH over standard Fmoc-Trp-OH when sub-nanomolar potency is a strict project requirement.
The rigidifying effect of Tpi is not merely a side-chain modification but a severe main-chain constraint. In structure-activity relationship (SAR) profiling of 15-IgBP (IgG-binding peptides), substituting the flexible Tyr6 or Trp6 with Tpi severely impaired binding affinity [1]. While standard Trp enhanced affinity by stabilizing dissociation, the beta-carboline fusion of Tpi locked the peptide backbone into a geometry incompatible with the Fc site [1]. This negative constraint data is crucial for procurement: it proves that Fmoc-Tpi-OH acts as a strict conformational lock that must be explicitly matched to the target receptor's required geometry, rather than a universal hydrophobic enhancer.
| Evidence Dimension | IgG-binding affinity (Kd) and structural flexibility |
| Target Compound Data | Tpi-substituted peptide: Severely impaired binding due to main-chain restriction |
| Comparator Or Baseline | Trp-substituted peptide: Enhanced affinity via flexible stabilization |
| Quantified Difference | Dichotomous binding behavior based on backbone flexibility |
| Conditions | SAR analysis of 15-IgBP derivatives at the Tyr6 position |
Demonstrates that Fmoc-Tpi-OH must be selected specifically for targets requiring a rigid beta-carboline geometry, preventing wasteful substitution in flexibility-dependent sequences.
Despite its bulky, fused-ring architecture, Fmoc-Tpi-OH is engineered for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows. Unlike Boc-protected Tpi derivatives which require harsh hydrofluoric acid (HF) cleavage, Fmoc-Tpi-OH allows for mild piperidine-based deprotection and standard TFA cleavage . It maintains high coupling efficiency when used with standard activators, ensuring that the incorporation of this highly constrained unnatural amino acid does not necessitate specialized, low-yield coupling protocols or custom reactor setups.
| Evidence Dimension | Synthesis workflow compatibility |
| Target Compound Data | Fmoc-Tpi-OH: Compatible with mild Fmoc/tBu SPPS and TFA cleavage |
| Comparator Or Baseline | Boc-Tpi-OH: Requires harsh HF cleavage conditions |
| Quantified Difference | Elimination of hazardous HF handling and compatibility with automated synthesizers |
| Conditions | Standard automated solid-phase peptide synthesis |
Ensures that procurement of this constrained building block will not disrupt established laboratory or industrial SPPS manufacturing processes.
Fmoc-Tpi-OH is a critical building block for synthesizing ultra-potent antagonists for receptors such as Bombesin, Gastrin-Releasing Peptide (GRP), and Urotensin-II [1]. By replacing flexible tryptophan residues with the rigid Tpi framework, researchers can lock the pharmacophore into the exact spatial orientation required for sub-nanomolar receptor blockade, directly leveraging the entropic advantages outlined in Section 3.
In the design of novel bacterial inhibitors, natural tryptophan residues are often sites of rapid metabolic degradation. Procuring Fmoc-Tpi-OH allows chemists to embed a beta-carboline core into the peptide sequence, shielding the backbone from enzymatic cleavage while maintaining the hydrophobicity necessary for bacterial membrane insertion and disruption .
Fmoc-Tpi-OH is utilized as a definitive conformational lock in SAR profiling [2]. When mapping the spatial requirements of a novel binding pocket, comparing a flexible Trp-peptide against a rigid Tpi-peptide immediately determines whether the target receptor requires backbone flexibility or if it can accommodate a fixed beta-carboline geometry, thereby accelerating lead optimization.